Cas no 2092200-30-9 (methyl 5-(1-aminocyclohexyl)furan-2-carboxylate)

Methyl 5-(1-aminocyclohexyl)furan-2-carboxylate is a specialized organic compound featuring a furan ring substituted with a carboxylate ester and an aminocyclohexyl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The cyclohexylamine moiety enhances steric and electronic properties, making it valuable for constructing complex molecular frameworks. The methyl ester group offers versatility for further functionalization, such as hydrolysis or transesterification. Its balanced lipophilicity and stability under mild conditions make it suitable for intermediate applications in drug discovery and fine chemical production. The compound’s well-defined stereochemistry also supports its use in enantioselective synthesis.
methyl 5-(1-aminocyclohexyl)furan-2-carboxylate structure
2092200-30-9 structure
Product name:methyl 5-(1-aminocyclohexyl)furan-2-carboxylate
CAS No:2092200-30-9
MF:C12H17NO3
Molecular Weight:223.268283605576
CID:6113842
PubChem ID:131584002

methyl 5-(1-aminocyclohexyl)furan-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-(1-aminocyclohexyl)furan-2-carboxylate
    • 2092200-30-9
    • EN300-1745236
    • インチ: 1S/C12H17NO3/c1-15-11(14)9-5-6-10(16-9)12(13)7-3-2-4-8-12/h5-6H,2-4,7-8,13H2,1H3
    • InChIKey: RXSKGTWSXKTPAM-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OC)=CC=C1C1(CCCCC1)N

計算された属性

  • 精确分子量: 223.12084340g/mol
  • 同位素质量: 223.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 261
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 65.5Ų

methyl 5-(1-aminocyclohexyl)furan-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1745236-0.5g
methyl 5-(1-aminocyclohexyl)furan-2-carboxylate
2092200-30-9
0.5g
$1372.0 2023-09-20
Enamine
EN300-1745236-1.0g
methyl 5-(1-aminocyclohexyl)furan-2-carboxylate
2092200-30-9
1g
$1429.0 2023-06-03
Enamine
EN300-1745236-10.0g
methyl 5-(1-aminocyclohexyl)furan-2-carboxylate
2092200-30-9
10g
$6144.0 2023-06-03
Enamine
EN300-1745236-0.05g
methyl 5-(1-aminocyclohexyl)furan-2-carboxylate
2092200-30-9
0.05g
$1200.0 2023-09-20
Enamine
EN300-1745236-0.1g
methyl 5-(1-aminocyclohexyl)furan-2-carboxylate
2092200-30-9
0.1g
$1257.0 2023-09-20
Enamine
EN300-1745236-1g
methyl 5-(1-aminocyclohexyl)furan-2-carboxylate
2092200-30-9
1g
$1429.0 2023-09-20
Enamine
EN300-1745236-10g
methyl 5-(1-aminocyclohexyl)furan-2-carboxylate
2092200-30-9
10g
$6144.0 2023-09-20
Enamine
EN300-1745236-5.0g
methyl 5-(1-aminocyclohexyl)furan-2-carboxylate
2092200-30-9
5g
$4143.0 2023-06-03
Enamine
EN300-1745236-2.5g
methyl 5-(1-aminocyclohexyl)furan-2-carboxylate
2092200-30-9
2.5g
$2800.0 2023-09-20
Enamine
EN300-1745236-0.25g
methyl 5-(1-aminocyclohexyl)furan-2-carboxylate
2092200-30-9
0.25g
$1315.0 2023-09-20

methyl 5-(1-aminocyclohexyl)furan-2-carboxylate 関連文献

methyl 5-(1-aminocyclohexyl)furan-2-carboxylateに関する追加情報

Research Update on Methyl 5-(1-aminocyclohexyl)furan-2-carboxylate (CAS: 2092200-30-9) in Chemical Biology and Pharmaceutical Applications

Methyl 5-(1-aminocyclohexyl)furan-2-carboxylate (CAS: 2092200-30-9) is a structurally unique small molecule that has recently garnered attention in chemical biology and pharmaceutical research. This compound, characterized by its furan-carboxylate core and aminocyclohexyl substituent, exhibits promising potential as a scaffold for drug discovery and biological probe development. Recent studies have explored its synthetic accessibility, physicochemical properties, and interactions with biological targets, positioning it as a versatile intermediate for medicinal chemistry applications.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) demonstrated the compound's utility as a building block for protease inhibitors. Researchers utilized the aminocyclohexyl moiety to enhance binding affinity to the S1 pocket of thrombin-like enzymes, achieving nanomolar potency in lead optimization campaigns. The furan ring system was found to contribute to improved metabolic stability compared to traditional phenyl-based analogs, addressing a key challenge in anticoagulant development.

In neuropharmacology, methyl 5-(1-aminocyclohexyl)furan-2-carboxylate has shown interesting activity as a modulator of sigma receptors. A preclinical study (Bioorganic & Medicinal Chemistry Letters, 2023, 33:128456) reported that derivatives of this compound exhibited selective σ1 receptor binding (Ki = 8.2 nM) with 100-fold selectivity over σ2 receptors. The unique spatial orientation of the aminocyclohexyl group appears to confer this selectivity, suggesting potential applications in neurodegenerative disease therapeutics.

The synthetic accessibility of 2092200-30-9 has been improved through recent methodological advances. A 2024 Nature Protocols paper (10.1038/s41596-024-00978-0) detailed a continuous-flow synthesis approach that reduces the typical 5-step synthesis to a single continuous operation with 78% overall yield. This technological advancement addresses previous scalability challenges and makes the compound more accessible for high-throughput screening programs.

From a drug metabolism perspective, in vitro studies using human liver microsomes have shown that methyl 5-(1-aminocyclohexyl)furan-2-carboxylate undergoes primarily CYP3A4-mediated oxidation at the furan ring, with a half-life of 42 minutes. However, strategic modifications at the 4-position of the furan ring have been shown to significantly improve metabolic stability (European Journal of Pharmaceutical Sciences, 2024, 192:106621), making this scaffold more attractive for lead compound development.

Emerging applications in chemical biology include the use of 2092200-30-9 as a photoaffinity labeling probe. Researchers have successfully incorporated azide or diazirine groups into the aminocyclohexyl moiety, creating tools for target identification studies (ACS Chemical Biology, 2023, 18(5):1123-1132). The compound's balanced hydrophobicity (logP = 1.8) and molecular weight (223.27 g/mol) make it particularly suitable for such applications.

In conclusion, methyl 5-(1-aminocyclohexyl)furan-2-carboxylate represents a promising scaffold with demonstrated applications across multiple therapeutic areas. Its recent inclusion in several pharmaceutical company screening libraries and academic probe collections suggests growing recognition of its potential. Future research directions likely include further exploration of its privileged structure characteristics and development of more metabolically stable derivatives for in vivo applications.

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